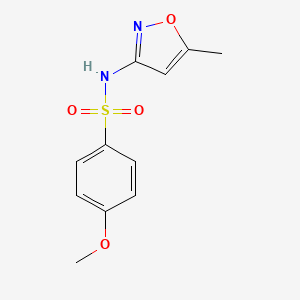

![molecular formula C15H18N2O3 B5587598 1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

1-[3-(3-nitrophenyl)acryloyl]azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related azepane compounds often involves conjugate addition reactions and subsequent reductive conditions to form the azepane ring. For example, a gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes activated by Lewis acids, followed by photoinduced protodesilylation, has been developed to afford enals that can be transformed into azepanes (S. Denmark & M. Xie, 2007). This method showcases the versatility of azepane synthesis through selective addition and subsequent cyclization techniques.

Molecular Structure Analysis

The molecular structure of azepane derivatives, including those with nitrophenyl substitutions, can be analyzed using single crystal XRD analysis and theoretical studies. For instance, the structural aspects of transformations involving nitroisoxazoline-oxide have been elucidated through XRD and Molecular Electron Density Theory (MEDT), providing insight into the cycloaddition reactions and structural configurations of azepane derivatives (Przemysław Woliński et al., 2019).

Chemical Reactions and Properties

Azepane compounds undergo a variety of chemical reactions, including cycloadditions, rearrangements, and polymerizations. For example, azepanes can be synthesized through intramolecular dehydrative N-allylation, demonstrating the ability to form N-heterocycles with α-alkenyl substitution, showcasing their reactivity and potential for further functionalization (T. Seki, Shinji Tanaka, & M. Kitamura, 2012).

Physical Properties Analysis

The physical properties of azepane derivatives, such as thermal stability and birefringence, have been investigated. A study on azo polymers with azepane derivatives revealed their amorphous nature, thermal decomposition temperatures, and stability of photoinduced birefringence, providing valuable information on their physical characteristics and applications in optical storage (X. Meng, A. Natansohn, & P. Rochon, 1996).

Chemical Properties Analysis

The chemical properties of azepane derivatives are highlighted by their reactions with nitro compounds. For instance, acrylate monomers with aggregation-induced emission (AIE) attributes have been used to detect nitro compounds effectively, showcasing the sensitivity of azepane derivatives to nitroaromatic explosives and their potential application in fluorescence sensors (Hui Zhou et al., 2014).

properties

IUPAC Name |

(E)-1-(azepan-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-15(16-10-3-1-2-4-11-16)9-8-13-6-5-7-14(12-13)17(19)20/h5-9,12H,1-4,10-11H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENYUYIKUBGJHI-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(azepan-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)